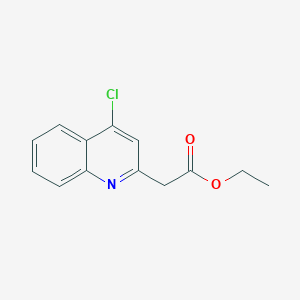

Ethyl 2-(4-chloroquinolin-2-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

ethyl 2-(4-chloroquinolin-2-yl)acetate |

InChI |

InChI=1S/C13H12ClNO2/c1-2-17-13(16)8-9-7-11(14)10-5-3-4-6-12(10)15-9/h3-7H,2,8H2,1H3 |

InChI Key |

VEYZUDAUAVCEPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2C(=C1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the molecular skeleton, including proton environments, carbon framework, and their interconnections.

The ¹H NMR spectrum of Ethyl 2-(4-chloroquinolin-2-yl)acetate is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the ethyl acetate (B1210297) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the quinoline nitrogen, and the ester functionality.

The aromatic region (typically δ 7.5-8.5 ppm) would contain signals for the five protons on the quinoline ring system. The proton at the C3 position is expected to appear as a singlet, as it has no adjacent proton neighbors. The protons on the benzo-fused ring (H5, H6, H7, H8) would display a more complex pattern of doublets and triplets, characteristic of a substituted benzene (B151609) ring. rsc.org

The aliphatic portion of the spectrum is defined by the ethyl acetate moiety. A singlet for the methylene (B1212753) protons (-CH₂-) attached to the C2 position of the quinoline ring is expected around δ 3.9-4.1 ppm. nih.gov The ethyl group of the ester would present as a quartet for the O-CH₂ protons around δ 4.1-4.3 ppm and a triplet for the terminal methyl (-CH₃) protons at approximately δ 1.2-1.4 ppm. bris.ac.ukchemicalbook.com The splitting pattern follows the n+1 rule, where the quartet arises from coupling to the three methyl protons, and the triplet results from coupling to the two methylene protons. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Quinoline H3 | ~7.4 - 7.6 | Singlet (s) | N/A |

| Quinoline H5, H6, H7, H8 | ~7.5 - 8.5 | Multiplet (m) | ~7-9 |

| Acetate -CH₂- | ~3.9 - 4.1 | Singlet (s) | N/A |

| Ethyl O-CH₂- | ~4.1 - 4.3 | Quartet (q) | ~7.1 |

| Ethyl -CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.1 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum can be divided into several regions. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield, typically in the range of δ 168-172 ppm. The aromatic carbons of the quinoline ring are expected between δ 120-150 ppm. The specific chemical shifts are influenced by the positions of the nitrogen and chlorine atoms. The C4 carbon, bonded to chlorine, and the C2 and C8a carbons, adjacent to the nitrogen, would be found in this region. rsc.org

The aliphatic carbons include the methylene carbon of the acetate group (-CH₂-), the ethyl ester's methylene carbon (-O-CH₂-), and the terminal methyl carbon (-CH₃). The -O-CH₂- carbon is expected around δ 61-63 ppm, the acetate -CH₂- carbon near δ 41-44 ppm, and the highly shielded terminal methyl carbon upfield, around δ 13-15 ppm. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~168 - 172 |

| Quinoline C2, C4, C4a, C5, C6, C7, C8, C8a | ~120 - 150 |

| Ethyl O-CH₂- | ~61 - 63 |

| Acetate -CH₂- | ~41 - 44 |

| Ethyl -CH₃ | ~13 - 15 |

To definitively assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings. It would show a clear correlation between the ethyl group's -CH₂- and -CH₃ protons. It would also be instrumental in tracing the connectivity of the protons on the benzo-fused ring (H5 through H8), helping to assign their specific positions. utah.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals for all protonated carbons, such as C3, the carbons of the benzo-fused ring, and all aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, a correlation would be expected between the acetate methylene protons (-CH₂-) and both the C2 carbon of the quinoline ring and the ester carbonyl carbon (C=O), confirming the attachment of the ethyl acetate group to the quinoline core at the C2 position. mdpi.com

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. The most prominent feature would be the strong, sharp absorption band for the ester carbonyl (C=O) stretching vibration, expected in the region of 1730-1750 cm⁻¹. nih.govresearchgate.net

The aromatic quinoline ring would give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1450-1610 cm⁻¹ region. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ range. The C-Cl stretch typically appears as a moderate to strong band in the fingerprint region, around 700-800 cm⁻¹. mdpi.com

Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Quinoline C-H | ~3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | ~2900 - 2980 | Medium |

| C=O Stretch | Ester Carbonyl | ~1730 - 1750 | Strong, Sharp |

| C=C / C=N Stretch | Quinoline Ring | ~1450 - 1610 | Medium-Strong |

| C-O Stretch | Ester Linkage | ~1100 - 1300 | Strong |

| C-Cl Stretch | Aryl Halide | ~700 - 800 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic quinoline ring system due to its high polarizability.

Characteristic bands for the quinoline nucleus, including ring stretching and breathing modes, would be prominent in the spectrum. These typically appear in the 1300-1650 cm⁻¹ region. While the ester carbonyl (C=O) group does have a Raman signal, it is generally weaker than its corresponding IR absorption. The aliphatic C-H stretching and bending modes would also be present but are often less intense than the aromatic signals. The C-Cl vibration is also Raman active and would contribute to the fingerprint region of the spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint is generated.

Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first vaporized and separated from other components on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum provides information on the molecular ion peak and a characteristic fragmentation pattern that aids in structural elucidation. researchgate.netnih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for confirming the molecular weight of the compound. ESI-MS analysis of related chloroquinoline derivatives reveals common fragmentation pathways. researchgate.net For this compound, fragmentation would likely begin with the cleavage of the ester group. Detailed tandem mass spectrometry (ESI-MS/MS) studies on similar molecules have shown heteroatom elimination and fragmentation of the quinoline core, providing diagnostic ions that confirm the structure. researchgate.netacs.org

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-C₂H₅]⁺ | Loss of the ethyl group |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group |

| [M-CH₂COOC₂H₅]⁺ | Loss of the ethyl acetate side chain |

| [C₉H₅ClN]⁺ | 4-chloroquinoline (B167314) radical cation |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₁₃H₁₂ClNO₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of newly synthesized batches and for publication in scientific literature. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 4-chloroquinoline chromophore.

The quinoline ring system gives rise to characteristic π-π* transitions, which are typically observed as strong absorption bands in the UV region. acs.orgresearchgate.net The presence of the chlorine atom and the acetate group as substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to the parent quinoline molecule. researchgate.net Studies on various quinoline derivatives show distinct absorption peaks corresponding to π-π* and n-π* transitions. nist.gov For instance, absorption bands for a related thiophene-substituted quinoline were identified at 249 nm and 316 nm. nist.gov The spectrum provides valuable information on the conjugated system of the molecule.

Table 2: Typical UV-Vis Absorption Maxima for Substituted Quinolines

| Compound Type | Typical λmax (nm) | Type of Transition | Reference |

|---|---|---|---|

| Quinoline (gas phase) | ~225, ~275, ~310 | π-π* | researchgate.net |

| Thiophene-Substituted Quinoline | 249, 316 | π-π, n-π | nist.gov |

| Aminoquinoline | ~240, ~330 | π-π* | acs.org |

| Pyrazino[1,2-a]pyrimidine ester | ~260, ~350 | π-π* | ambeed.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of structure, including bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction Analysis of this compound and Related Compounds

Single crystal X-ray diffraction analysis would provide the unambiguous solid-state structure of this compound. By growing a suitable single crystal, its diffraction pattern can be analyzed to build a complete model of the molecule's conformation and its arrangement within the crystal lattice.

Table 3: Comparative Crystallographic Data of Related Quinoline Derivatives

| Parameter | Ethyl 2,4-dichloroquinoline-3-carboxylate nih.gov | Ethyl 2-(4-chloroanilino)acetate nih.gov |

|---|---|---|

| Formula | C₁₂H₉Cl₂NO₂ | C₁₀H₁₂ClNO₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 12.0199 (12) | 5.373 (5) |

| b (Å) | 10.3698 (10) | 7.575 (7) |

| c (Å) | 10.0385 (10) | 14.127 (12) |

| α (°) | 90 | 75.83 (4) |

| β (°) | 109.432 (4) | 87.73 (3) |

| γ (°) | 90 | 72.99 (3) |

| Volume (ų) | 1178.6 (2) | 532.7 (9) |

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to direct its supramolecular assembly.

Chemical Transformations and Derivatization Strategies

Reactions at the Ester Functional Group

The ester moiety is a key handle for derivatization, readily undergoing hydrolysis, aminolysis, and hydrazinolysis to yield carboxylic acids, amides, and hydrazides, respectively. These products serve as crucial precursors for further synthetic elaborations.

Hydrolytic Pathways to Corresponding Carboxylic Acids

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(4-chloroquinolin-2-yl)acetic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by refluxing the ester with an aqueous or alcoholic solution of an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

The resulting carboxylic acid is a valuable intermediate. For example, quinoline-3-acetic acids have been synthesized by the cyclocondensation of anilines with diethyl acetylsuccinate, followed by base hydrolysis of the ester. researchgate.net This highlights the general utility of quinoline (B57606) acetic acids in building more complex heterocyclic systems. The carboxylic acid functional group can be activated, for instance by conversion to an acyl chloride, to react with various nucleophiles to form a wide array of derivatives. researchgate.net

Aminolysis and Hydrazinolysis for Amide and Hydrazide Derivatives

The ester group of ethyl 2-(4-chloroquinolin-2-yl)acetate can be converted into amide or hydrazide derivatives through reactions with amines or hydrazine (B178648), respectively.

Aminolysis involves the reaction of the ester with a primary or secondary amine, often at elevated temperatures, to furnish the corresponding N-substituted 2-(4-chloroquinolin-2-yl)acetamide. These reactions are foundational in medicinal chemistry for creating libraries of compounds for biological screening. For instance, chloroquinoline-acetamide hybrids have been synthesized and investigated for their potential antiprotozoal activity. rsc.org The synthesis of 2-chloro-N-(substituted)acetamide derivatives is a common strategy, often involving the reaction of an amine with chloroacetyl chloride, showcasing the importance of the acetamide (B32628) linkage in drug design. nih.gov

Hydrazinolysis, the reaction with hydrazine hydrate (B1144303), typically under reflux in an alcoholic solvent like ethanol (B145695), yields the corresponding acetohydrazide, 2-(4-chloroquinolin-2-yl)acetohydrazide. nih.govepstem.netnih.gov Hydrazides are key precursors in the synthesis of numerous heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, due to the presence of the reactive -NHNH2 moiety. epstem.netiucr.org For example, acetohydrazides can be condensed with aldehydes to form hydrazones, which are themselves a class of biologically active compounds. nih.goviucr.org

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Hydrolysis | Base (e.g., NaOH, KOH), then Acid (e.g., HCl) | Carboxylic Acid | Precursor for acyl chlorides and other acid derivatives. researchgate.net |

| Aminolysis | Primary or Secondary Amine (R1R2NH) | Amide | Core structure in various biologically active molecules. rsc.org |

| Hydrazinolysis | Hydrazine Hydrate (N2H4·H2O) | Hydrazide | Key intermediate for synthesizing various N-heterocycles. epstem.net |

Transformations Involving the 4-Chloroquinoline (B167314) Moiety

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic substitution and is an excellent handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Nucleophilic Aromatic Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the 4-chloroquinoline core. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards attack by nucleophiles. masterorganicchemistry.comyoutube.comyoutube.com This reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate. nih.gov

Amines: A wide variety of primary and secondary amines can displace the C4-chloride to form 4-aminoquinoline (B48711) derivatives. mdpi.com These reactions are often carried out in a suitable solvent like DMF or ethanol, sometimes in the presence of a base such as potassium carbonate to neutralize the HCl generated. mdpi.comresearchgate.net This method is extensively used in the synthesis of antimalarial drugs and other therapeutic agents.

Thiols: Thiolates, generated from thiols and a base, are effective nucleophiles for displacing the 4-chloro substituent to yield 4-(arylthio)- or 4-(alkylthio)quinolines. The SNAr reaction between heteroaryl halides and thiols can proceed smoothly, often in polar aprotic solvents like DMAc with a base like K2CO3. nih.gov

Alkoxides: Alkoxides and phenoxides react to form the corresponding 4-ether derivatives. These reactions are typically performed by treating an alcohol or phenol (B47542) with a strong base to generate the nucleophile, which then attacks the 4-chloroquinoline.

The regioselectivity of these reactions is a key feature. In polyhalogenated quinolines, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. mdpi.comnih.gov

Catalytic Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. The 4-chloroquinoline moiety is an excellent substrate for these transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the 4-chloroquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is widely used to synthesize 4-aryl- and 4-vinylquinolines. nih.govresearchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields, with electron-rich, sterically hindered phosphine (B1218219) ligands often being highly effective. rsc.org

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the 4-chloroquinoline with amines. wikipedia.orgacsgcipr.orglibretexts.org This reaction is complementary to the classical SNAr reaction and often proceeds under milder conditions with a broader substrate scope, including less nucleophilic amines. organic-chemistry.orgnih.gov The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org This methodology has been used for the selective functionalization of dihaloquinolines. nih.gov

C-S Bond Formation: Palladium-catalyzed C-S cross-coupling reactions, analogous to the Buchwald-Hartwig amination, can be used to form aryl thioethers from 4-chloroquinolines and thiols. These reactions provide an alternative to the SNAr pathway for creating C-S bonds.

| Reaction Type | Key Reagents | Bond Formed | Examples/Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | C-N, C-S, C-O | Fundamental for creating diverse 4-substituted quinolines. mdpi.comnih.gov |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids, Pd catalyst, Base | C-C | Efficient synthesis of 4-arylquinolines. researchgate.net |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base, Ligand | C-N | Broadly applicable method for C-N bond formation. wikipedia.orgnih.gov |

Cycloaddition and Condensation Reactions for Fused Heterocycles

The quinoline ring system and the active methylene (B1212753) group of this compound can participate in cycloaddition and condensation reactions to construct polycyclic fused heterocyclic systems.

Cycloaddition Reactions: The quinoline ring itself can act as a dienophile or a diene in [4+2] cycloaddition reactions, although this often requires activation or specific reaction conditions. combichemistry.comtandfonline.com Photochemical dearomative cycloadditions of quinolines with alkenes have also been reported, leading to complex, sterically congested products. nih.gov While direct cycloaddition involving the ester is less common, derivatives of the ester, such as those incorporating alkene or alkyne functionalities, could be designed to undergo intramolecular cycloadditions, leading to novel fused systems.

Condensation Reactions: The active methylene group (CH2) alpha to the ester carbonyl is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions. For example, it can react with aldehydes or ketones (Knoevenagel condensation), with other esters (Claisen condensation), or in Michael additions. These reactions are pivotal for chain extension and the formation of new rings. For instance, the condensation of related quinoline derivatives with aldehydes and methylene-active compounds is a known strategy for synthesizing fused heterocyclic systems like coumarins. nih.gov Similarly, condensation reactions are used to build thiazolidinone rings, a common scaffold in medicinal chemistry. rroij.com The synthesis of fused quinolones often involves condensation as a key step. nih.gov

These strategies underscore the synthetic utility of this compound as a building block for accessing a wide range of complex heterocyclic structures with potential applications in materials science and medicinal chemistry.

Formation of Pyrano[2,3-b]quinolin-2-ones

The synthesis of the pyrano[2,3-b]quinoline scaffold, a significant heterocyclic system, can be achieved through multi-step derivatization of this compound. The primary strategy involves its conversion into a key intermediate, 2-chloro-3-formylquinoline, which serves as a direct precursor for the construction of the pyranone ring.

A crucial step in this synthetic sequence is the Vilsmeier-Haack reaction, which is widely used for the formylation of electron-rich compounds and the cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines. chemijournal.com The transformation of this compound would begin with the hydrolysis of the ester to its corresponding carboxylic acid, followed by conversion to an acetanilide (B955) derivative suitable for the Vilsmeier-Haack cyclization.

Once the 2-chloro-3-formylquinoline intermediate is obtained, the pyranone ring is constructed. One established method involves a Perkin-like reaction, where the formylquinoline is treated with acetic anhydride (B1165640) and sodium acetate (B1210297). nih.gov This reaction facilitates the condensation and subsequent cyclization to yield the 2-oxo-pyrano[2,3-b]quinoline core. Alternative approaches involve the three-component reaction of 2-chloroquinoline-3-carbaldehydes with malononitrile (B47326) and various 1,3-dicarbonyl compounds, often under microwave irradiation, to generate functionalized pyrano[2,3-b]quinoline derivatives. researchgate.net

Table 1: Reaction Pathway for Pyrano[2,3-b]quinolin-2-one Synthesis

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | H₂O / H⁺ or OH⁻ | 2-(4-Chloroquinolin-2-yl)acetic acid | Ester Hydrolysis |

| 2 | 2-(4-Chloroquinolin-2-yl)acetic acid | SOCl₂, then substituted aniline | N-Aryl-2-(4-chloroquinolin-2-yl)acetamide | Amide Formation |

| 3 | N-Aryl-2-(4-chloroquinolin-2-yl)acetamide | POCl₃ / DMF (Vilsmeier Reagent) | 4-Chloro-2-substituted-quinoline-3-carbaldehyde | Formylation/Cyclization |

Synthesis of Thiazolidinone Derivatives

This compound is a valuable starting material for the synthesis of novel thiazolidinone derivatives, which are known for their presence in medicinally important compounds. The synthetic pathway is a well-established, sequential process that modifies the ethyl acetate side chain to build the thiazolidinone heterocycle. asianpubs.org

The derivatization begins with the conversion of the ester functionality into a more reactive hydrazide. This is typically achieved by refluxing this compound with hydrazine hydrate in a suitable solvent like ethanol. asianpubs.orgwisdomlib.org The resulting 2-(4-chloroquinolin-2-yl)acetohydrazide is a key intermediate.

This acetohydrazide is then condensed with a variety of substituted aromatic aldehydes. This reaction forms a Schiff base (specifically, a hydrazone) by creating an imine linkage (-N=CH-). The final step is the cyclocondensation of the Schiff base with thioglycolic acid. asianpubs.org This reaction, often catalyzed by anhydrous zinc chloride, involves the nucleophilic attack of the sulfur atom from thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration to form the five-membered 4-thiazolidinone (B1220212) ring. asianpubs.org

Table 2: General Synthesis of Quinoline-based Thiazolidinones

| Step | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | Hydrazine hydrate, Ethanol, Reflux | 2-(4-Chloroquinolin-2-yl)acetohydrazide |

| 2 | 2-(4-Chloroquinolin-2-yl)acetohydrazide + Aromatic Aldehyde (Ar-CHO) | Ethanol, Catalytic acid, Reflux | N'-[(Aryl)methylene]-2-(4-chloroquinolin-2-yl)acetohydrazide (Schiff Base) |

Spiro Scaffolds and Other Complex Ring Systems

The construction of spirocyclic architectures from this compound involves transforming the molecule into a component suitable for cycloaddition reactions. A prominent strategy for building spiro scaffolds is the 1,3-dipolar cycloaddition, which is highly effective for creating stereochemically complex five-membered rings. ccspublishing.org.cnmdpi.com

A feasible synthetic route involves converting the starting material into a reactive dipolarophile. This can be accomplished via a Knoevenagel condensation of the active methylene group of this compound with isatin (B1672199) or its derivatives. This reaction would produce an electron-deficient alkene, specifically a 2-(2-oxoindolin-3-ylidene)acetate bearing the 4-chloroquinoline moiety.

This newly formed derivative serves as an excellent Michael acceptor and dipolarophile for a subsequent [3+2] cycloaddition reaction. The reaction with an azomethine ylide, generated in situ from the condensation of an α-amino acid (such as proline or sarcosine) with another carbonyl compound (like an aldehyde or another isatin molecule), leads to the formation of a complex polycyclic system. ccspublishing.org.cn This process constructs a pyrrolidine (B122466) ring that shares a single carbon atom (the spiro center) with the oxindole (B195798) ring, resulting in a spiro[indoline-3,3'-pyrrolidine] (B2616578) scaffold that is also substituted with the quinoline unit. This methodology allows for the creation of highly complex and diverse molecular structures. mdpi.comnih.gov

Table 3: Proposed Synthesis of a Quinoline-Substituted Spiro Scaffold

| Step | Description | Key Reagents | Intermediate/Product Type |

|---|---|---|---|

| 1 | Knoevenagel Condensation | This compound, Isatin derivative, Piperidine/Acetic acid | (E)-ethyl 2-(4-chloroquinolin-2-yl)-2-(2-oxoindolin-3-ylidene)acetate |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For a molecule like Ethyl 2-(4-chloroquinolin-2-yl)acetate, DFT can provide profound insights into its fundamental properties.

Geometry Optimization and Conformational Landscapes

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The flexibility of the ethyl acetate (B1210297) group suggests the possibility of multiple low-energy conformations. A thorough conformational analysis would be necessary to identify the global minimum and other significant local minima on the potential energy surface. This is crucial as the conformation can significantly influence the molecule's reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the electronic and optical properties of a molecule, as well as its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of the electron density in these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO may be distributed across the entire conjugated system, with significant contributions from the chloro-substituted carbon and the carbonyl group of the acetate moiety.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound based on related compounds

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These values are illustrative and based on typical DFT results for similar chloroquinoline derivatives.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the acetate group, highlighting these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine would exhibit positive potential.

Prediction of Spectroscopic Properties (IR, UV-Vis) and Validation Against Experimental Data

DFT calculations are widely used to predict spectroscopic properties. The vibrational frequencies from a DFT calculation can be correlated with an experimental Infrared (IR) spectrum, aiding in the assignment of spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic transitions and predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. Comparing these theoretical spectra with experimental data serves as a crucial validation of the computational methodology and the optimized molecular structure.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Wavenumber/Wavelength | Experimental Wavenumber/Wavelength |

|---|---|---|

| C=O stretch (IR) | ~1730-1750 cm⁻¹ | ~1735 cm⁻¹ |

| C-Cl stretch (IR) | ~700-800 cm⁻¹ | ~750 cm⁻¹ |

| π-π* transition (UV-Vis) | ~300-320 nm | ~310 nm |

Note: These are expected values and require experimental verification.

Analysis of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems, like quinolines, can exhibit significant Non-Linear Optical (NLO) properties. DFT calculations can predict NLO parameters such as the first-order hyperpolarizability (β). These properties are of interest for applications in optoelectronics and materials science. The presence of electron-donating and electron-withdrawing groups can enhance NLO responses, and a computational study could explore how the chloro and ethyl acetate substituents influence these properties in the subject molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation of this compound, particularly in a solvent, would reveal information about its conformational flexibility, solvation structure, and intermolecular interactions. This would be especially valuable for understanding its behavior in a biological or solution-phase environment, providing insights that are inaccessible from static quantum chemical calculations alone.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not present in the accessible research databases. Consequently, the generation of a detailed article covering the requested sections and subsections with specific data for this molecule is not possible.

The requested analyses, including:

In Silico Molecular Docking Studies against Farnesyltransferase, Falcipain-2, and MDM2.

Calculation of Binding Energies and Interaction Constants.

Quantum Chemical Parameters and Reactivity Descriptors.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification.

...have not been published for this compound. While computational studies exist for other derivatives of the quinoline scaffold, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct chemical entities.

Therefore, the content for the specified outline cannot be provided at this time.

Biological Activity and Mechanistic Research

Antimalarial Activity: Mechanistic Insights

The quinoline (B57606) ring system is the foundational structure for some of the most historically significant antimalarial drugs, including chloroquine (B1663885). The activity of these compounds is intrinsically linked to the unique biology of the Plasmodium falciparum parasite during its intraerythrocytic stage, where it digests host hemoglobin. This process releases large quantities of toxic heme, which the parasite detoxifies by polymerizing it into an inert crystalline substance called hemozoin. nih.govnih.gov The inhibition of this detoxification pathway is a primary mechanism for many quinoline-based antimalarials. nih.gov

Inhibition of Hemozoin Formation and Falcipain-2

A key antimalarial mechanism of action for quinoline compounds is the disruption of hemozoin biocrystallization in the parasite's digestive vacuole. nih.gov These drugs are thought to accumulate in this acidic organelle and form a complex with heme (ferriprotoporphyrin IX), preventing its polymerization into hemozoin. nih.govscispace.com The resulting buildup of free heme is toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death. The ability of a compound to inhibit hemozoin formation is a critical indicator of its potential antimalarial efficacy.

Another important target in Plasmodium falciparum is falcipain-2, a cysteine protease essential for the parasite's degradation of hemoglobin. Inhibition of this enzyme disrupts the parasite's primary source of amino acids, hindering its growth and maturation. Some quinoline-containing compounds have been investigated for their ability to inhibit falcipain-2, presenting a dual-pronged attack on the parasite by disrupting both hemoglobin digestion and heme detoxification.

Interaction with Plasmodium falciparum Growth

By interfering with vital biochemical processes such as heme detoxification and hemoglobin digestion, quinoline derivatives effectively halt the proliferation of the parasite within red blood cells. The most pronounced effect is observed during the trophozoite stage, which is characterized by the highest level of hemoglobin consumption. The arrest of parasite growth at this stage prevents the progression to the schizont stage and the subsequent rupture of the erythrocyte, thereby mitigating the clinical symptoms of malaria.

Structure-Activity Relationships for Antimalarial Potency

The antimalarial potency of quinoline derivatives is highly dependent on their chemical structure. For the widely studied 4-aminoquinolines, a chlorine atom at the 7-position of the quinoline ring is generally considered essential for activity. The nature of the side chain at the 4-position also plays a crucial role in the drug's ability to accumulate in the parasite's digestive vacuole and interact with heme.

For 2-substituted quinolines, the structural features that govern antimalarial potency are also under investigation. Studies on various 2-substituted quinoline hybrids have shown that modifications at this position can significantly influence activity against chloroquine-resistant strains. For instance, the condensation of a C2-methyl quinoline derivative with specific aldehydes produced compounds with potent in vitro activity against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov This suggests that the substituent at the C2 position, such as the acetate (B1210297) group in Ethyl 2-(4-chloroquinolin-2-yl)acetate, is a key determinant of the molecule's interaction with its parasitic target.

Antimicrobial Activity: Pathways and Resistance

Beyond their antimalarial effects, quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria. Research into this area aims to develop new classes of antibiotics to combat the growing challenge of drug resistance.

Effects on Bacterial Growth and Specific Organisms (e.g., H. pylori, E. coli, S. aureus, M. tuberculosis)

While direct studies on this compound are limited, research on structurally similar compounds provides significant insight into its potential antibacterial profile. A study on a series of substituted ethyl 2-(quinolin-4-yl)propanoates, which are positional isomers of the target compound, revealed potent antimicrobial activity against a panel of microorganisms, most notably Helicobacter pylori. mdpi.com

The propanoate analogs exhibited significant inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as potent activity against two strains of H. pylori. mdpi.comresearchgate.net The minimum inhibitory concentrations (MICs) for several of these related compounds are detailed below.

| Compound (Ethyl 2-(R-quinolin-4-yl)propanoate) | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | H. pylori 26695 MIC (µg/mL) |

|---|---|---|---|---|

| Analog 1 | 6-Cl | 50 | 50 | >25 |

| Analog 2 | 7-Cl | 25 | 50 | 12.5 |

| Analog 3 | 8-Cl | 25 | 25 | 6.25 |

| Analog 4 | 6-Br | 25 | 50 | 12.5 |

| Analog 5 | 6-CH₃ | 25 | 50 | 12.5 |

Additionally, other classes of quinoline derivatives have shown significant activity against Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new antitubercular agents. nih.gov

Proposed Mechanisms of Action (e.g., FtsZ Inhibition, Membrane Disruption)

The specific mechanisms underlying the antibacterial activity of quinoline derivatives are a subject of active research. One of the most promising proposed targets is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govnih.gov FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for bacterial cell division. nih.gov It polymerizes to form the Z-ring at the division site, which is critical for cytokinesis. Inhibition of FtsZ's GTPase activity or its polymerization disrupts cell division, leading to filamentation and eventual cell death. nih.gov Several quinoline-based compounds have been identified as FtsZ inhibitors, making this a plausible mechanism of action for this compound. nih.govresearchgate.net

Another common antibacterial mechanism is the disruption of the bacterial cell membrane. However, studies on the closely related ethyl 2-(quinolin-4-yl)propanoates showed no evidence of membrane damage, suggesting an intracellular target for that particular series of compounds. mdpi.com This finding indicates that while membrane disruption can be a mechanism for some antimicrobials, it may not be the primary pathway for this class of quinoline derivatives.

Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific published research on the biological and mechanistic activities of the chemical compound this compound corresponding to the detailed outline provided.

The requested article structure requires in-depth data on specific molecular targets and cellular mechanisms, including the inhibition of Farnesyltransferase (FTase), modulation of apoptosis pathways such as Bcl-2 inhibition, and interaction with DNA gyrase and topoisomerase. Furthermore, the outline asks for details on other biological activities (anti-inflammatory, anti-HIV, antihypertensive) and the role of metal complexation in modulating this compound's activity.

While the broader class of quinoline derivatives, to which this compound belongs, has been extensively studied and is known to exhibit a wide range of biological activities, the available research does not provide this level of specific data for this compound itself. General findings for the quinoline scaffold include:

Anticancer Potential: Various quinoline derivatives have demonstrated anticancer effects through mechanisms that can include the induction of apoptosis and inhibition of enzymes like topoisomerase. researchgate.netresearchgate.netnih.govmdpi.com For instance, certain novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to possess antiproliferative activity by inducing apoptosis and causing DNA/RNA damage. nih.gov

Interaction with DNA Gyrase and Topoisomerase: The quinolone core structure is a well-established pharmacophore known to target bacterial DNA gyrase and topoisomerase IV, which is the basis for the antibacterial action of quinolone antibiotics. nih.govnih.gov

Other Biological Activities: Scientific literature indicates that compounds containing the quinoline nucleus are investigated for numerous therapeutic properties, including anti-inflammatory and anti-malarial activities. researchgate.netmdpi.com Additionally, various derivatives have been synthesized and evaluated for anti-HIV potential. nih.govnih.gov

Metal Complexation: The biological activity of heterocyclic compounds, including quinoline derivatives, can be modulated through complexation with metal ions. nih.govnih.govresearchgate.netscirp.orgdntb.gov.ua Research in this area often focuses on the synthesis of metal complexes to enhance antimicrobial or anticancer properties.

However, specific experimental results, data tables, and detailed mechanistic studies for this compound are not present in the currently accessible scientific literature. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound is not possible at this time.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies and Process Intensification

The synthesis of quinoline (B57606) derivatives, including ethyl 2-(4-chloroquinolin-2-yl)acetate, has traditionally relied on established methods such as the Gould-Jacobs reaction. This classical approach involves the condensation of anilines with diethyl 2-(ethoxymethylene)malonate to form 4-hydroxyquinolines as key intermediates. nuph.edu.uamdpi.comresearchgate.net These intermediates are subsequently chlorinated, often using phosphorus oxychloride, to yield the 4-chloroquinoline (B167314) core. nuph.edu.uamdpi.comresearchgate.net

However, the future of synthesizing these compounds is moving towards more efficient, sustainable, and scalable methods. Research is increasingly focused on novel catalytic systems and process intensification strategies. Modern synthetic chemistry aims to reduce reaction times, minimize waste, and lower energy consumption. mdpi.com

Key developments include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.net While not yet widely reported for this specific compound, its application to related heterocyclic systems suggests significant potential. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a major trend. For instance, reactions are being developed in solvent systems like water-ethyl acetate (B1210297), which are considered more environmentally friendly than traditional solvents like DMSO.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to construct complex molecules, offering high atom economy and efficiency. The development of novel MCRs for quinoline synthesis is an active area of research.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. This process intensification approach is well-suited for the large-scale production of pharmaceutical intermediates.

These evolving methodologies promise to make the synthesis of this compound and its derivatives more cost-effective and environmentally sustainable.

Advanced Structural Characterization of Complex Derivatives

A thorough understanding of the three-dimensional structure of this compound derivatives is crucial for elucidating their function and guiding the design of new analogs. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure of synthesized compounds. nih.govresearchgate.net Advanced 2D NMR techniques, such as COSY and NOESY, can be used to determine the connectivity of atoms and the spatial proximity of different parts of the molecule, which is essential for establishing the precise conformation of complex derivatives. nih.govmdpi.com

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nuph.edu.uanih.govnih.govresearchgate.netresearchgate.net Single-crystal X-ray diffraction studies provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nuph.edu.uanih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of a compound, confirming its identity. nih.gov

Computational Methods: Techniques like Density Functional Theory (DFT) are increasingly used to complement experimental data. DFT calculations can predict molecular geometries, electronic properties, and spectroscopic signatures, providing deeper insight into the molecule's structure and reactivity. mdpi.comresearchgate.net

Table 1: Key Techniques for Structural Characterization

| Technique | Information Provided |

|---|---|

| 1H & 13C NMR | Basic structural framework and chemical environment of atoms. |

| 2D NMR (COSY, NOESY) | Connectivity between protons and spatial relationships. nih.govmdpi.com |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles. nuph.edu.uanih.govresearchgate.netresearchgate.net |

| Mass Spectrometry | Molecular weight and elemental formula. nih.gov |

| DFT Calculations | Optimized geometry, electronic structure, and predicted spectra. mdpi.comresearchgate.net |

Hirshfeld surface analysis, often combined with X-ray data, allows for the visualization and quantification of intermolecular interactions within the crystal, which is important for understanding the solid-state properties of the material. nuph.edu.uamdpi.com

Deepening Mechanistic Understanding of Biological Action

Derivatives of the 4-chloroquinoline scaffold are known to possess a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties. ecorfan.org A significant area of emerging research is dedicated to moving beyond simple activity screening to a deeper, mechanistic understanding of how these molecules function at a cellular and molecular level.

The antimalarial action of 4-aminoquinolines, which are close structural relatives of 4-chloroquinolines, is one of the most well-studied mechanisms. These compounds are weak bases that are thought to accumulate in the acidic food vacuole of the Plasmodium parasite. nih.govtaylorandfrancis.com There, they interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. taylorandfrancis.comresearchgate.net The quinoline ring forms a complex with heme, preventing its polymerization into harmless hemozoin crystals. taylorandfrancis.com The buildup of toxic free heme leads to oxidative stress and parasite death. taylorandfrancis.com The presence of the chlorine atom on the quinoline ring is believed to be crucial for the drug's uptake by the parasite. nih.gov

For other biological activities, the mechanisms are less clear but are areas of active investigation:

Antimicrobial Activity: Some studies on related quinoline propanoates suggest an intracellular target, as no evidence of bacterial membrane damage was observed. mdpi.com

Anticancer Activity: Potential mechanisms include the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases, or the induction of apoptosis (programmed cell death). nih.govscielo.br

Enzyme Inhibition: Specific derivatives have been investigated as inhibitors of enzymes like cholinesterases, which is relevant for neurodegenerative diseases, and cyclooxygenase (COX), a target for anti-inflammatory drugs. nih.govrjptonline.org

Future research will likely involve identifying the specific protein targets of these compounds through techniques like chemical proteomics and affinity chromatography, thereby providing a more detailed picture of their mechanism of action.

Computational Design and Optimization of Bioactive Analogs

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new bioactive molecules. For quinoline derivatives, in silico methods are being used to predict biological activity, understand drug-target interactions, and design new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. researchgate.netwisdomlib.orgnih.govresearchgate.net By analyzing how variations in a molecule's structure (e.g., steric, electronic, and hydrophobic properties) affect its potency, researchers can build predictive models. nih.govmdpi.com These models are then used to guide the design of new compounds with potentially higher activity. nih.govresearchgate.netnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.comnih.gov Docking studies can elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. scielo.brresearchgate.net This information is invaluable for designing derivatives that bind more tightly and selectively to their target. Numerous studies have used molecular docking to explore the potential of quinoline derivatives as inhibitors for a variety of targets, including those in malaria parasites, HIV, and cancer cells. scielo.brrjptonline.orgnih.govresearchgate.netnih.gov

Table 2: Examples of Biological Targets for Quinoline Derivatives Studied by Molecular Docking

| Biological Target | Associated Disease/Process |

|---|---|

| Lactate Dehydrogenase (P. falciparum) | Malaria nih.gov |

| HIV Reverse Transcriptase | HIV/AIDS nih.gov |

| BCR-ABL1 Tyrosine Kinase | Leukemia scielo.br |

| Farnesyltransferase | Cancer researchgate.net |

| Cyclooxygenase (COX) | Inflammation rjptonline.org |

By combining QSAR and molecular docking, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis, and iteratively optimize lead compounds to enhance their efficacy and reduce potential side effects.

Integration with Emerging Technologies in Chemical Biology

The quinoline scaffold is not only a source of therapeutic agents but also a versatile platform for creating tools for chemical biology. The integration of quinoline derivatives with emerging technologies is opening new avenues for studying complex biological systems.

A prominent application is the development of fluorescent probes . The inherent fluorescence of the quinoline ring can be modulated by attaching different functional groups. nih.govnih.gov This has led to the design of chemosensors that can detect specific analytes, such as metal ions, within living cells. nih.govresearchgate.netbohrium.com For example, quinoline-based probes have been developed for the highly sensitive and selective detection of zinc ions (Zn²⁺), which play critical roles in numerous physiological and pathological processes, including neurodegenerative diseases. nih.gov These probes allow for the visualization of Zn²⁺ dynamics in real-time using fluorescence microscopy, providing insights into cellular function. nih.gov

Furthermore, the modular synthesis of quinoline derivatives makes them well-suited for high-throughput screening (HTS) . Large libraries of related compounds can be synthesized and rapidly tested for activity against a panel of biological targets. This approach accelerates the discovery of new lead compounds for drug development. The development of highly tunable quinoline scaffolds that can be easily modified is a key strategy in this area. nih.gov

The convergence of synthetic chemistry, computational biology, and advanced imaging technologies will continue to expand the role of compounds like this compound, transforming them from simple synthetic intermediates into sophisticated tools for interrogating and manipulating biological systems.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-chloroquinolin-2-yl)acetate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling 4-chloroquinoline-2-carboxylic acid derivatives with ethyl acetoacetate or analogous intermediates. Key steps include:

- Esterification : Reacting 4-chloroquinoline-2-acetyl chloride with ethanol under reflux, using a catalyst like sulfuric acid .

- Nucleophilic Substitution : Introducing the acetoxy group via alkylation of 4-chloroquinoline-2-ylmethyl halides with ethyl acetoacetate in the presence of a base (e.g., K₂CO₃) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to improve yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

Q. What storage conditions ensure the stability of this compound?

Methodological Answer:

- Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Monitor stability via periodic HPLC analysis. Shelf life typically exceeds 24 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Use SHELXL for refinement :

- Data Contradictions : If NMR suggests rotational flexibility but SCXRD shows rigid conformation, perform DFT calculations (e.g., Gaussian09) to model energy barriers for rotation .

Q. How should researchers address discrepancies between spectroscopic and computational data for this compound?

Methodological Answer:

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Target quinoline-binding enzymes (e.g., cytochrome P450). Modify the ester group to optimize binding affinity.

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to predict pharmacokinetics. Validate with in vitro assays .

- Synthetic Feasibility : Screen substituents using retrosynthetic tools (e.g., Synthia) to prioritize synthetically accessible derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.